

# A Comprehensive Technical Guide to Carvyl Acetate

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## Compound of Interest

Compound Name: Carvyl acetate

Cat. No.: B1596030

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For researchers, scientists, and professionals in drug development, this guide provides an in-depth overview of **carvyl acetate**, covering its chemical nomenclature, physicochemical properties, synthesis, and analytical methods.

## Nomenclature and Identification

**Carvyl acetate** is a monoterpene ester known for its characteristic spearmint-like aroma. It exists as different stereoisomers, with the most common being (-)-**carvyl acetate**.<sup>[1]</sup> The nomenclature and various identifiers for **carvyl acetate** are summarized below.

Table 1: Nomenclature and Identifiers for **Carvyl Acetate**

Identifier Type	Value	Reference(s)
CAS Number	97-42-7 (for (-)-carvyl acetate)	[1]
76704-28-4 (for (+)-cis-carvyl acetate)		
1134-95-8 (for trans-carvyl acetate)		
IUPAC Name	(1R,5R)-5-Isopropenyl-2-methyl-2-cyclohexenyl acetate	[1]
Synonyms	(-)-Carvyl acetate, L-Carvyl acetate, p-Mentha-1(6),8-dien-2-yl acetate, Carveol acetate	[2]
Molecular Formula	C12H18O2	[1]
Molecular Weight	194.27 g/mol	[1]
FEMA Number	2250	[1]
EC Number	202-580-2	

## Physicochemical Properties

**Carvyl acetate** is a clear, colorless to pale yellow liquid with a distinct minty and fruity odor.[1] Its key physicochemical properties are detailed in the table below.

Table 2: Physicochemical Properties of (-)-**Carvyl Acetate**

Property	Value	Reference(s)
Appearance	Clear, colorless to pale yellow liquid	[1]
Boiling Point	224 - 226 °C	[1]
Density	0.964 - 0.970 g/mL at 25 °C	[2]
Refractive Index	1.473 - 1.479 at 20 °C	[1][2]
Optical Rotation	$[\alpha]^{25}_D = -90^\circ$ to $-120^\circ$	[1]
Flash Point	97.78 °C (208.00 °F)	[2]
Solubility	Very slightly soluble in water; soluble in alcohol and oils	

## Synthesis of Carvyl Acetate

**Carvyl acetate** is typically synthesized through the esterification of carveol with an acetylating agent. A common laboratory-scale method is the Fischer esterification, where carveol is reacted with acetic acid in the presence of an acid catalyst. Alternatively, acetic anhydride can be used as the acetylating agent, often with a base catalyst like pyridine or catalyzed by an enzyme.

## Experimental Protocol: Lipase-Catalyzed Synthesis

This protocol describes the enzymatic synthesis of **carvyl acetate** using an immobilized lipase, which offers a greener and more selective alternative to chemical catalysis.

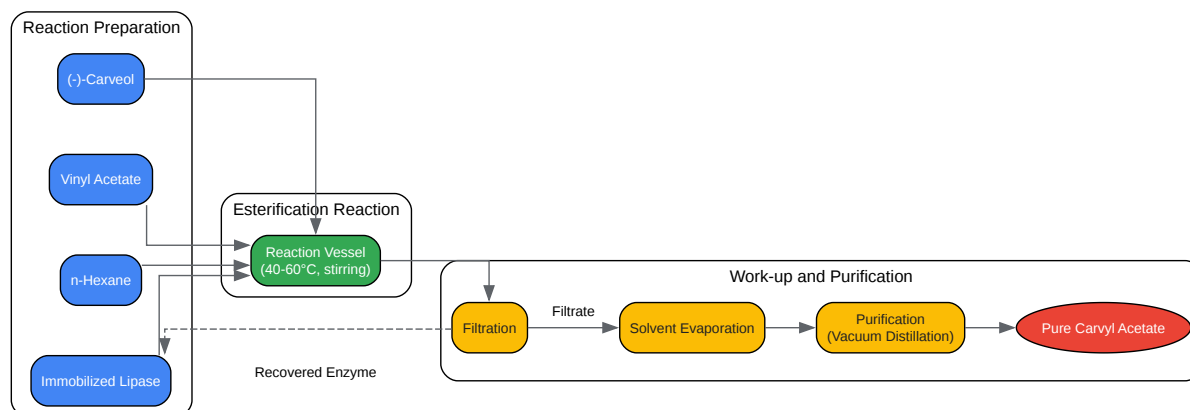
Materials:

- (-)-Carveol
- Vinyl acetate
- Immobilized Lipase (e.g., Novozym 435)
- Organic solvent (e.g., n-hexane)

- Magnetic stirrer with heating
- Reaction vessel (e.g., screw-capped flask)
- Analytical equipment for monitoring (e.g., GC-MS)

Procedure:

- **Reaction Setup:** In a clean, dry reaction vessel, dissolve a known amount of (-)-carveol in n-hexane.
- **Addition of Acyl Donor:** Add vinyl acetate to the mixture. A molar excess of vinyl acetate is often used to drive the reaction towards the product side.
- **Enzyme Addition:** Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 5-10% of the total substrate weight.
- **Reaction Incubation:** Seal the vessel and place it on a magnetic stirrer with heating. Maintain the reaction at a controlled temperature, typically between 40-60°C, with constant stirring.
- **Reaction Monitoring:** Periodically withdraw small aliquots from the reaction mixture to monitor the conversion of carveol to **carvyl acetate** using GC-MS analysis.
- **Enzyme Recovery:** Upon completion of the reaction, the immobilized enzyme can be easily recovered by filtration for potential reuse.
- **Product Isolation:** The solvent is removed from the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure **carvyl acetate**.



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**Figure 1:** Experimental workflow for the lipase-catalyzed synthesis of **carvyl acetate**.

## Quality Control and Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of essential oils and their components, including **carvyl acetate**.<sup>[3]</sup> It allows for the separation, identification, and quantification of the individual compounds in a sample.

## Experimental Protocol: GC-MS Analysis

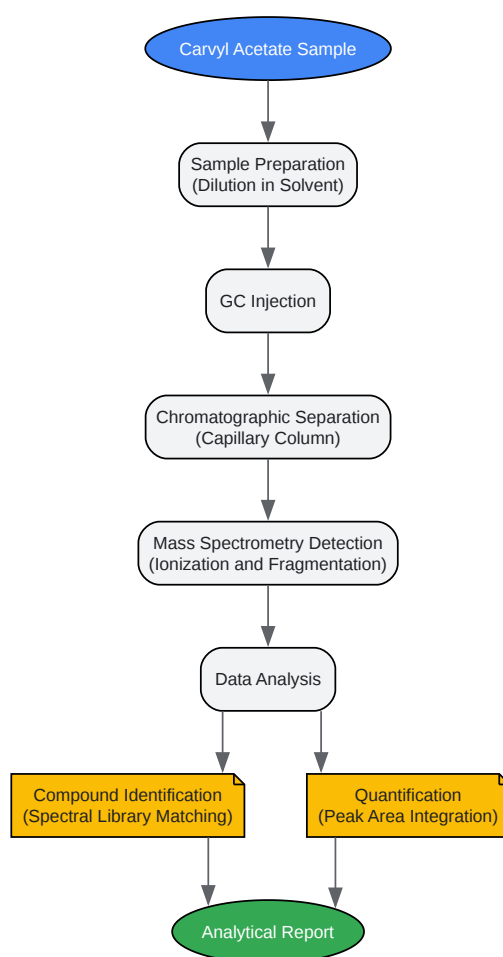
This protocol provides a general methodology for the GC-MS analysis of **carvyl acetate**.

Materials and Equipment:

- **Carvyl acetate** sample
- Volatile solvent (e.g., hexane or ethanol)
- GC-MS instrument with a suitable capillary column (e.g., HP-5MS)
- Microsyringe

Procedure:

- **Sample Preparation:** Prepare a dilute solution of the **carvyl acetate** sample in a suitable volatile solvent.
- **Injection:** Inject a small volume (typically 1  $\mu\text{L}$ ) of the prepared sample into the GC injection port.
- **Chromatographic Separation:** The sample is vaporized and carried by an inert gas (e.g., helium or hydrogen) through the capillary column. The temperature of the column is gradually increased (temperature programming) to separate the components based on their boiling points and interactions with the column's stationary phase.
- **Mass Spectrometry Detection:** As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass-to-charge ratio of the fragments is measured, generating a unique mass spectrum for each compound.
- **Data Analysis:** The obtained mass spectra are compared with a reference library (e.g., NIST) to identify the compounds. The peak area in the chromatogram is proportional to the concentration of the corresponding compound, allowing for quantification.



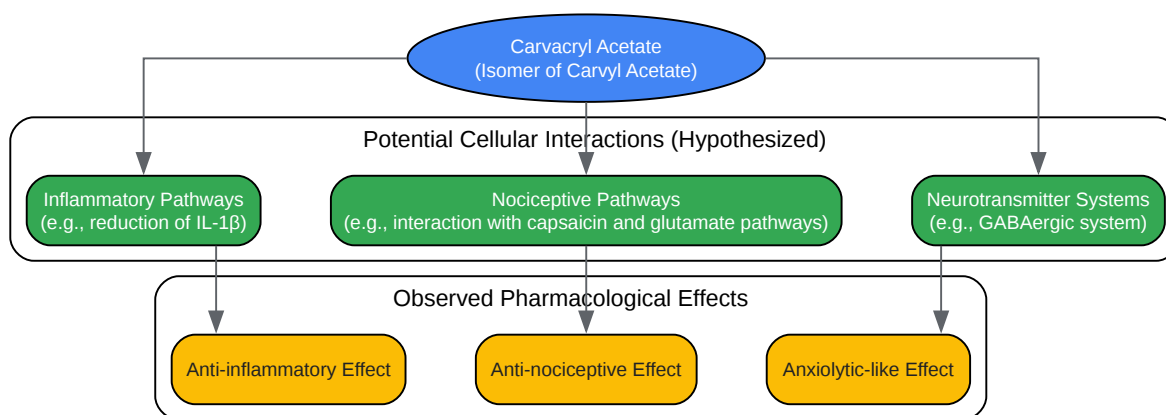
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**Figure 2:** Workflow for the GC-MS analysis of **carvyl acetate**.

## Biological Activity and Signaling Pathways

While **carvyl acetate** is primarily utilized in the flavor and fragrance industries, some studies have investigated its biological activities. Research has indicated that **carvyl acetate** possesses antimicrobial and antioxidant properties. However, detailed studies on its specific interactions with cellular signaling pathways are limited. Much of the pharmacological research has focused on its isomer, carvacryl acetate, which has shown anti-inflammatory, anxiolytic, and nociceptive effects.[4][5][6] The antimicrobial activity of carvacryl acetate has been linked to its chemical structure, particularly the presence of a free hydroxyl group, which is absent in **carvyl acetate**, suggesting a potentially different mechanism or lower potency for the latter.[5][6]

Due to the lack of specific information on signaling pathways directly modulated by **carvyl acetate**, a diagram illustrating a potential logical relationship based on the properties of its isomer is presented below. This is a hypothetical model and requires experimental validation for **carvyl acetate**.



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**Figure 3:** Hypothesized signaling interactions of carvacryl acetate, an isomer of **carvyl acetate**.

Further research is warranted to elucidate the specific biological activities and potential therapeutic applications of **carvyl acetate** and its various stereoisomers.

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